![molecular formula C15H18O5 B2453238 2-[2-(3-Methoxy-phenyl)-2-oxo-ethyl]-3-oxo-butyric acid ethyl ester CAS No. 94195-90-1](/img/structure/B2453238.png)
2-[2-(3-Methoxy-phenyl)-2-oxo-ethyl]-3-oxo-butyric acid ethyl ester
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Overview
Description
The compound “2-[2-(3-Methoxy-phenyl)-2-oxo-ethyl]-3-oxo-butyric acid ethyl ester” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be utilized in the synthesis of 1°, 2°, and 3° alkyl boronic esters . The Suzuki–Miyaura cross-coupling is another commonly used method for carbon–carbon bond formation .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include protodeboronation of pinacol boronic esters and Suzuki–Miyaura cross-coupling . Other reactions could involve nucleophilic addition or substitution .Scientific Research Applications
Polymer Solar Cells
One significant application area is in polymer solar cells, where compounds with similar structures to 2-[2-(3-Methoxy-phenyl)-2-oxo-ethyl]-3-oxo-butyric acid ethyl ester, such as fullerene derivatives, are utilized as acceptor materials and interfacial layers to enhance photovoltaic performance. Menglan Lv et al. (2014) demonstrated the use of an amine-based fullerene derivative as an acceptor and cathode interfacial material in polymer solar cells, achieving a moderate power conversion efficiency (PCE) of 3.1%. This research highlights the potential of using structurally related compounds in the development of efficient organic photovoltaic devices (Lv et al., 2014).
Anticoagulant Synthesis Intermediate
The compound also finds application as an intermediate in the synthesis of pharmaceuticals. Qing Wang et al. (2017) reported on the X-ray powder diffraction data for a compound that is an important intermediate in the synthesis of apixaban, an anticoagulant. This illustrates the role of structurally related compounds in the synthesis of critical pharmaceutical agents (Wang et al., 2017).
Antimicrobial Activity
In the realm of antimicrobial research, compounds with similar structures have been synthesized and tested for their efficacy. For example, Pratibha Sharma et al. (2004) synthesized a series of compounds that showed potential antimicrobial activities, indicating the relevance of these chemical structures in developing new antimicrobial agents (Sharma et al., 2004).
Organic Electronics and Photovoltaic Research
Compounds related to 2-[2-(3-Methoxy-phenyl)-2-oxo-ethyl]-3-oxo-butyric acid ethyl ester are also explored for their electronic properties in the context of organic electronics. Di Ma et al. (2014) investigated amine-based fullerene derivatives as cathode interfacial materials in inverted polymer solar cells, leading to improved device performance (Ma et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-acetyl-4-(3-methoxyphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-4-20-15(18)13(10(2)16)9-14(17)11-6-5-7-12(8-11)19-3/h5-8,13H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASNGNOCYWVARI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1=CC(=CC=C1)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-Methoxy-phenyl)-2-oxo-ethyl]-3-oxo-butyric acid ethyl ester |
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